molecular formula C24H26N2O3S B3011565 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1234985-93-3

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3011565
CAS No.: 1234985-93-3
M. Wt: 422.54
InChI Key: ASBVLLCDSHCETB-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates two key pharmacophoric elements: a 4-oxo-4H-chromene-2-carboxamide moiety and an N-benzylpiperidine group. The chromene scaffold is a privileged structure in drug discovery, noted for its diverse pharmacological profile. Chromene and coumarin derivatives have been extensively studied for their potential in Alzheimer's disease research , particularly as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . Furthermore, novel 4H-chromene-3-carboxylate derivatives have demonstrated remarkable selective antitumor activity in investigations, showing efficacy as inhibitors of key molecular targets like the epidermal growth factor receptor (EGFR) and matrix metalloproteinase-2 (MMP-2) . The N-benzylpiperidine subunit is a well-characterized structural feature in known neuroactive compounds. For instance, research into novel N-benzylpiperidine carboxamide derivatives has identified them as potential cholinesterase inhibitors for the treatment of Alzheimer's disease, with in silico studies predicting blood-brain barrier permeability . The integration of these components into a single molecular architecture suggests potential multi-target mechanisms of action. This compound is intended for use in non-clinical research applications only, including but not limited to: exploratory in vitro assays to determine enzymatic inhibitory activity, cell-based studies to investigate anti-proliferative effects, and as a chemical tool for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-30-23-9-5-2-6-18(23)16-26-12-10-17(11-13-26)15-25-24(28)22-14-20(27)19-7-3-4-8-21(19)29-22/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBVLLCDSHCETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound classified as a chromene derivative with potential pharmacological applications. Its structure integrates a chromene core and a piperidine moiety, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C24H26N2O3S
  • Molecular Weight : 426.54 g/mol
  • CAS Number : 1234985-93-3

The compound's structure enhances its lipophilicity due to the methylthio group, which may influence its interaction with biological targets.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific receptors or enzymes. The piperidine and chromene components may engage in hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. It has been shown to inhibit cell proliferation in certain cancer cell lines, suggesting a possible role as an anticancer agent. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating that this compound may have synergistic effects when used in combination with established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties, which are critical in addressing resistant strains of bacteria. The incorporation of the methylthio group has been linked to enhanced antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant pathogens.

Neuroprotective Effects

Preliminary research suggests that this compound could have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. Inhibitors targeting butyrylcholinesterase (BChE) have shown promise in improving cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic effects of various benzamide derivatives on breast cancer cells, this compound was tested alongside other compounds. The results indicated significant inhibition of cell growth in MDA-MB-231 cells, with an observed IC50 value lower than that of standard chemotherapeutics used in the study .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of chromene derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting its utility in developing new antimicrobial agents.

Comparison with Similar Compounds

Piperidine-Substituted Chromene Carboxamides

Compound Name Substituents on Piperidine Chromene Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key References
Target Compound 2-(Methylthio)benzyl 4-Oxo-4H-chromene-2-carboxamide C₂₄H₂₄N₂O₃S 428.5 N/A
N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h) Benzyl 4-Oxo-4H-chromene-2-carboxamide C₂₃H₂₂N₂O₃ 374.4 78%
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methyl-4-oxo-4H-chromene-3-carboxamide (5d) Benzyl (ethyl linker) 6-Methyl-4-oxo-4H-chromene-3-carboxamide C₂₇H₂₉N₃O₃ 443.5 68%
8-Methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide Thiophen-2-ylmethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxamide C₂₃H₂₄N₂O₄S 440.5 N/A

Key Observations :

  • Chromene modifications: The 3-carboxamide position in 5d and 8-methoxy substitution in alter electronic properties, which may influence binding to biological targets.
  • Synthetic Accessibility :
    • Higher yields (78%) are reported for benzyl-substituted analogs (4h) compared to ethyl-linked derivatives (5d, 68%) .

Piperidine Derivatives with Varied Aromatic Substituents

Compound Name Aromatic Substituent Core Structure Molecular Formula Molecular Weight (g/mol) References
N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide 2-(Trifluoromethyl)benzamide Piperidin-4-ylmethyl C₂₂H₂₅F₃N₂OS 422.5
N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide Piperidin-4-ylmethyl C₂₂H₂₆N₂O₃S 398.5

Key Observations :

  • Bicyclic Systems : The benzo[d][1,3]dioxole moiety in introduces a rigid, oxygen-rich structure, which may influence solubility and target engagement.

Pharmacological Context and Structural Analogues

While the provided evidence lacks explicit biological data for the target compound, structural parallels to fentanyl analogs (e.g., piperidine-containing opioids in ) highlight the importance of the piperidine core in CNS-targeting molecules. However, the chromene carboxamide moiety distinguishes the target compound from opioid derivatives, suggesting divergent therapeutic applications.

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